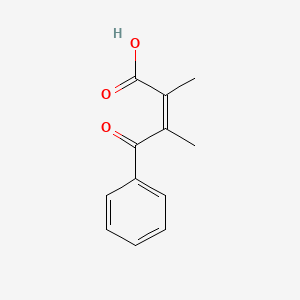

(2Z)-2,3-dimethyl-4-oxo-4-phenylbut-2-enoic acid

Description

(2Z)-2,3-Dimethyl-4-oxo-4-phenylbut-2-enoic acid is a substituted but-2-enoic acid derivative characterized by methyl groups at positions 2 and 3 and a phenyl ring at the 4-oxo position. This α,β-unsaturated carboxylic acid features a conjugated system that influences its electronic properties and reactivity. The Z-configuration of the double bond is critical for its stereoelectronic behavior, which may impact interactions in biochemical systems.

Properties

Molecular Formula |

C12H12O3 |

|---|---|

Molecular Weight |

204.22 g/mol |

IUPAC Name |

(Z)-2,3-dimethyl-4-oxo-4-phenylbut-2-enoic acid |

InChI |

InChI=1S/C12H12O3/c1-8(9(2)12(14)15)11(13)10-6-4-3-5-7-10/h3-7H,1-2H3,(H,14,15)/b9-8- |

InChI Key |

ISWIWMIZLQRHJO-HJWRWDBZSA-N |

Isomeric SMILES |

C/C(=C(\C)/C(=O)O)/C(=O)C1=CC=CC=C1 |

Canonical SMILES |

CC(=C(C)C(=O)O)C(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Knoevenagel Condensation Approach

One of the classical synthetic routes to β-diketo acids such as (2Z)-2,3-dimethyl-4-oxo-4-phenylbut-2-enoic acid involves the Knoevenagel condensation between appropriate aldehydes or ketones and active methylene compounds.

- Procedure: The condensation of benzoylacetone (4-oxo-4-phenylbutan-2-one) with acetaldehyde or acetone derivatives under basic or acidic catalysis leads to the formation of the α,β-unsaturated keto acid after subsequent oxidation or hydrolysis steps.

- Isomer Control: The reaction conditions are adjusted to favor the (Z)-configuration by controlling temperature, solvent polarity, and catalyst type.

- Yields and Purity: Reported yields vary typically between 45% to 70%, with purification achieved by recrystallization or chromatography.

Microwave-Assisted Orthoester Method

Recent advances have utilized microwave irradiation to improve reaction efficiency and selectivity.

- Method: Starting from but-3-en-2-ol and triethyl orthoacetate in the presence of a catalytic amount of propanoic acid, the reaction is heated to 150 °C under microwave conditions for 90 minutes. This generates an intermediate ester which can be hydrolyzed to the target acid.

- Advantages: This method offers rapid reaction times and improved yields (up to 68% isolated yield in related systems), with reduced side reactions.

- Reaction Workup: The reaction mixture is diluted with diethyl ether, washed sequentially with acid, bicarbonate, and brine solutions, dried, and concentrated to isolate the product.

Use of Grubbs Catalyst for Olefin Metathesis

Olefin metathesis catalyzed by Grubbs second-generation catalyst has been employed to construct the conjugated double bond system in the target molecule.

- Synthetic Step: Reaction of 4-pentenoic acid with 4-bromo-1-butene in dichloromethane under nitrogen atmosphere with Grubbs catalyst at 45 °C overnight forms the desired α,β-unsaturated acid framework.

- Selectivity: This method allows for the formation of the (2Z) isomer with high selectivity due to the catalyst's control over double bond geometry.

- Isolation: The product is purified by extraction and chromatographic techniques, with characterization confirming the Z-configuration via NMR spectroscopy.

Hydrazone Derivative Route

Hydrazone intermediates derived from substituted benzophenones have been reacted with β-diketo acids to yield hydrazino derivatives that can be further transformed into the target compound.

- Reference Study: Komarova et al. (2011) demonstrated synthesis of 2-(2-ylidenehydrazino)-4-oxo-4-phenylbut-2-enoic acid derivatives, which are closely related and can be precursors for the target acid.

- Significance: This approach provides a pathway to functionalized analogs and insights into tautomeric equilibria influencing the Z/E isomerism.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Conditions | Yield (%) | Selectivity (Z-isomer) | Notes |

|---|---|---|---|---|---|

| Knoevenagel Condensation | Benzoylacetone + acetaldehyde/acetone | Base/acid catalysis, reflux | 45-70 | Moderate to high | Classical method, requires purification |

| Microwave-Assisted Orthoester | But-3-en-2-ol + triethyl orthoacetate | Microwave, 150 °C, 90 min | ~68 | High | Rapid, efficient, green chemistry aspects |

| Olefin Metathesis (Grubbs II) | 4-Pentenoic acid + 4-bromo-1-butene | CH2Cl2, 45 °C, overnight | Not specified | High | Catalyst-controlled stereochemistry |

| Hydrazone Derivative Route | Substituted benzophenones + β-diketo acids | Multi-step, mild conditions | Variable | N/A | For related hydrazino derivatives |

Research Outcomes and Analytical Characterization

- Isomer Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy, especially proton NMR, confirms the Z-configuration by characteristic coupling constants and chemical shifts of olefinic protons.

- Purity Assessment: High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used to verify purity and molecular weight.

- Yield Optimization: Studies show that solvent choice, catalyst loading, and reaction atmosphere (inert gas) critically affect yield and isomeric purity.

- Applications: The compound and its derivatives are investigated for biological activity, such as enzyme inhibition, where the β-diketo acid moiety chelates metal ions in catalytic sites.

Scientific Research Applications

Chemistry: In organic synthesis, (2Z)-2,3-dimethyl-4-oxo-4-phenylbut-2-enoic acid serves as a building block for more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine: The compound’s derivatives have shown potential in medicinal chemistry, particularly as intermediates in the synthesis of anti-inflammatory and anticancer agents. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In materials science, the compound is explored for its potential in creating novel polymers and advanced materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism by which (2Z)-2,3-dimethyl-4-oxo-4-phenylbut-2-enoic acid exerts its effects depends on its specific application. In medicinal chemistry, its derivatives may inhibit enzymes or interact with receptors, modulating biological pathways. The keto group and conjugated double bond play crucial roles in its reactivity and interaction with molecular targets.

Comparison with Similar Compounds

Table 1: Substituent and Molecular Properties of Selected Compounds

Physicochemical and Reactivity Differences

- Acidity : The carboxylic acid pKa is influenced by substituents. Bromine atoms in mucobromic acid () increase acidity due to their electron-withdrawing nature, whereas methyl groups in the target compound reduce acidity .

- Solubility: The decyloxy-substituted analog () exhibits low water solubility due to its hydrophobic chain, while the isopropylamino derivative () is more polar and water-soluble.

- Reactivity : Mucobromic acid’s bromine substituents make it highly reactive in nucleophilic substitutions, unlike the target compound’s methyl groups, which stabilize the double bond via hyperconjugation.

Biological Activity

(2Z)-2,3-dimethyl-4-oxo-4-phenylbut-2-enoic acid is a synthetic organic compound belonging to the class of α,β-unsaturated carbonyl compounds. Its structure features a butenoic acid backbone with a phenyl group and two methyl groups, contributing to its unique chemical properties and biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and related compounds.

Mechanisms of Biological Activity

The biological activity of (2Z)-2,3-dimethyl-4-oxo-4-phenylbut-2-enoic acid is largely attributed to its α,β-unsaturated carbonyl structure, which allows it to participate in various biochemical reactions. Key mechanisms include:

- Induction of Apoptosis: Similar compounds have been shown to induce apoptosis in cancer cells through oxidative stress pathways and mitochondrial dysfunction .

- Antimicrobial Activity: The compound exhibits potential antimicrobial properties against various pathogens, making it a candidate for developing new antibiotics .

- Anti-inflammatory Effects: Research indicates that compounds with similar structures can modulate inflammatory responses, suggesting potential applications in treating inflammatory diseases .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound and its derivatives:

Case Study 1: Anticancer Activity

A study demonstrated that (2Z)-2,3-dimethyl-4-oxo-4-phenylbut-2-enoic acid induced apoptosis in human cancer cell lines by increasing reactive oxygen species (ROS) levels, leading to mitochondrial membrane potential loss and activation of caspases .

Case Study 2: Antimicrobial Properties

Another investigation revealed that derivatives of this compound displayed significant antibacterial activity against Gram-positive bacteria. The mechanism involved the disruption of bacterial cell membranes .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally related compounds:

| Compound Name | Structure | Notable Activity |

|---|---|---|

| 3-Methylbutyric acid | Structure | Anti-inflammatory |

| Phenylacetic acid | Structure | Antimicrobial |

| 4-Hydroxycoumarin | Structure | Anticoagulant |

| Cinnamic acid | Structure | Antioxidant |

Synthetic Routes

The synthesis of (2Z)-2,3-dimethyl-4-oxo-4-phenylbut-2-enoic acid typically involves multi-step organic reactions. Key methods include:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2Z)-2,3-dimethyl-4-oxo-4-phenylbut-2-enoic acid, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via a Michael addition reaction between maleic anhydride and substituted aniline derivatives under reflux conditions in aprotic solvents (e.g., acetone or acetonitrile). Stoichiometric ratios (e.g., 1:1.2 molar ratio of anhydride to amine) and reaction temperatures (~60–80°C) are critical for maximizing yield. Post-synthesis, purification via recrystallization (using ethanol/water mixtures) ensures removal of unreacted starting materials .

Q. Which spectroscopic techniques are most reliable for confirming the Z-configuration and structural integrity of this compound?

- Methodological Answer :

- IR spectroscopy : Identifies carbonyl (C=O) stretches (1700–1750 cm⁻¹) and enolic O–H bonds (2500–3300 cm⁻¹) to confirm tautomeric forms .

- ¹H NMR : Key signals include vinyl protons (δ 6.5–7.5 ppm, coupling constant J ~12–16 Hz for Z-configuration) and methyl groups (δ 1.2–2.0 ppm). NOESY correlations can resolve stereochemical ambiguities .

- UV-Vis : Conjugated double bonds exhibit λmax at 250–300 nm, useful for tracking electronic transitions .

Q. What safety protocols are essential when handling (2Z)-2,3-dimethyl-4-oxo-4-phenylbut-2-enoic acid in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation risks .

- Waste disposal : Segregate acidic waste and neutralize with bicarbonate before disposal. Follow institutional guidelines for hazardous organic compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Contradictions may arise from variations in assay conditions (e.g., pH, solvent polarity). To address this:

- Perform dose-response curves across multiple cell lines or enzymatic systems.

- Use standardized protocols (e.g., OECD guidelines) for cytotoxicity assays.

- Validate results with orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic inhibition assays) .

Q. What experimental frameworks are recommended for studying the environmental fate of this compound?

- Phase 1 : Determine physicochemical properties (log P, hydrolysis half-life) via shake-flask assays and HPLC-MS.

- Phase 2 : Assess biodegradation using OECD 301F (ready biodegradability test).

- Phase 3 : Model ecotoxicity using Daphnia magna or algal growth inhibition tests.

Q. How can theoretical frameworks guide the design of reactivity studies for this compound?

- Methodological Answer :

- DFT calculations : Predict electrophilic/nucleophilic sites using Fukui indices.

- Molecular docking : Map interactions with biological targets (e.g., cyclooxygenase-2) to prioritize synthetic analogs.

- Kinetic modeling : Use Arrhenius plots to optimize reaction pathways (e.g., acid-catalyzed tautomerization) .

Q. What statistical designs are optimal for ensuring reproducibility in studies involving this compound?

- Methodological Answer :

- Randomized block designs : Control batch-to-batch variability by assigning synthesis batches as blocks .

- ANOVA with post-hoc tests : Compare means across experimental groups (e.g., biological replicates) with Tukey’s HSD correction.

- Metrological validation : Calculate measurement uncertainty (GUM guidelines) for analytical data (e.g., purity via potentiometric titration) .

Q. How can advanced spectral techniques elucidate tautomeric equilibria in solution?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.